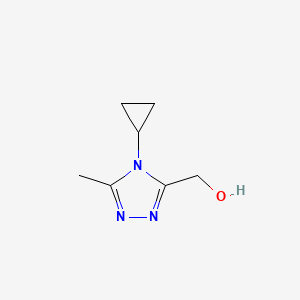

(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is a chemical compound with the molecular formula C(7)H({11})N(_3)O It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isocyanate to form the intermediate, which is then cyclized to yield the triazole ring. The final step involves the reduction of the triazole derivative to obtain the desired methanol compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) can facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. Research indicates that (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol may exhibit similar antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects against various bacterial strains. Studies focusing on related triazoles have shown promise in treating infections caused by resistant bacteria.

- Cancer Research : There is ongoing research into the role of triazole derivatives in cancer therapy. Their ability to interfere with cellular processes makes them candidates for further investigation in anticancer drug development.

Agricultural Applications

- Fungicides : Given the antifungal properties associated with triazoles, this compound could be developed as a novel fungicide to protect crops from fungal diseases.

- Plant Growth Regulators : Triazole compounds often function as growth regulators in plants, promoting healthy growth and development while mitigating stress responses.

Material Science Applications

- Polymer Chemistry : The unique properties of triazoles can be exploited in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research into incorporating this compound into polymer matrices is ongoing.

- Corrosion Inhibitors : Triazole compounds are known for their effectiveness as corrosion inhibitors in metal protection. The application of this compound in coatings could enhance the longevity and durability of metal surfaces.

Case Study 1: Antifungal Testing

A study evaluated the antifungal activity of various triazole derivatives against Candida species. Results indicated that compounds structurally similar to this compound demonstrated significant inhibition of fungal growth at low concentrations.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with a formulation containing this compound showed a marked reduction in fungal infections compared to untreated controls, suggesting its potential as an effective agricultural fungicide.

Mécanisme D'action

The mechanism by which (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s bioactivity.

Comparaison Avec Des Composés Similaires

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but lacks the cyclopropyl group, which may affect its reactivity and bioactivity.

(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanol: Similar but without the methyl group, potentially altering its chemical properties.

Uniqueness: (4-Cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is unique due to the presence of both cyclopropyl and methyl groups, which can influence its steric and electronic properties. These modifications can enhance its binding affinity to biological targets and improve its stability, making it a valuable compound for further research and development.

Activité Biologique

The compound (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanol is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₃O

- SMILES Notation : CC1=NN=C(N1C2CC2)CO

- InChI Key : VXUMQPPXFQVYTM-UHFFFAOYSA-N

The structure features a cyclopropyl group and a hydroxymethyl group attached to a triazole ring, which are critical for its biological properties.

Biological Activity Overview

Triazole derivatives are known for their antifungal , antibacterial , anticancer , and antioxidant activities. The specific biological activities of this compound are still under investigation, but several studies on related triazole compounds provide insights into its potential effects.

Antifungal Activity

Triazoles have been widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. This mechanism reduces the synthesis of ergosterol in fungal cell membranes, leading to cell death. The compound's structural similarity to established antifungals suggests it may exhibit comparable activity.

Antibacterial Activity

Research indicates that triazole derivatives can possess significant antibacterial properties. For instance, studies on related compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The molecular docking studies suggest that these compounds interact robustly with bacterial enzyme targets, enhancing their antibacterial potential .

Antioxidant Activity

The antioxidant capabilities of triazoles are often assessed through assays like DPPH and ABTS. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Although specific data for this compound is limited, similar triazole derivatives have demonstrated strong antioxidant activity .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies highlighting the biological activities of triazole derivatives:

- Synthesis and Characterization : A study synthesized novel triazole compounds and evaluated their biological activities through in vitro assays. The results indicated significant antibacterial and antifungal activities among several derivatives .

- Molecular Docking Studies : Molecular docking analysis showed that certain triazoles bind effectively to microbial targets, suggesting a strong potential for development as new antibiotics .

- Antioxidant Assays : Compounds similar to this compound were evaluated for antioxidant properties using DPPH and ABTS assays. Results indicated potent radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Data Tables

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antifungal | MIC against Candida | Effective at low concentrations |

| Antibacterial | MIC against E. coli | Significant inhibition observed |

| Antioxidant | DPPH Assay | IC50 comparable to ascorbic acid |

Propriétés

IUPAC Name |

(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-8-9-7(4-11)10(5)6-2-3-6/h6,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUMQPPXFQVYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.